

A Comprehensive Technical Guide to Neocuproine Hydrochloride Hydrate: Properties, Applications, and Methodologies

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,9-Dimethyl-1,10-phenanthroline hydrochloride hydrate

Cat. No.: B2933632

[Get Quote](#)

Introduction

Neocuproine (2,9-dimethyl-1,10-phenanthroline) is a heterocyclic organic compound and a pivotal reagent in the fields of analytical chemistry, biochemistry, and materials science. Its significance stems from its remarkable ability to act as a highly selective and sensitive chelating agent for copper(I) ions. This guide focuses on the hydrochloride hydrate salt of neocuproine, a form engineered for enhanced stability and aqueous solubility, making it exceptionally practical for laboratory use. For researchers, scientists, and drug development professionals, a deep understanding of its fundamental properties is crucial for designing robust assays, interpreting experimental results, and developing new applications. This document provides an in-depth exploration of the chemical and physical characteristics of Neocuproine hydrochloride hydrate, detailing its behavior, primary applications, and validated experimental protocols.

Chemical Identity and Structure

Clarity in identifying the specific form of neocuproine is essential, as its properties are intrinsically linked to its hydration state. The compound is most commonly available as a monohydrate, though other forms exist.

Synonyms: **2,9-Dimethyl-1,10-phenanthroline hydrochloride hydrate**, Neocuproine monohydrate hydrochloride.[1][2]

Chemical Identifiers The existence of anhydrous and various hydrated forms necessitates careful attention to the specific CAS Registry Number.

Identifier	Anhydrous Hydrochloride	Monohydrate	Trihydrate
CAS Number	7296-20-0[3][4][5]	303136-82-5[1][6]	332360-00-6[2][7]
Molecular Formula	$C_{14}H_{12}N_2 \cdot HCl[8]$	$C_{14}H_{12}N_2 \cdot HCl \cdot H_2O[1]$	$C_{14}H_{12}N_2 \cdot HCl \cdot 3H_2O$
Molecular Weight	244.72 g/mol [3][4][8]	262.74 g/mol [1][9]	298.77 g/mol

The core structure features a planar 1,10-phenanthroline ring system with methyl groups at the 2 and 9 positions. These methyl groups are critical to its function, creating steric hindrance that prevents coordination with many metal ions, thereby conferring high selectivity for copper(I).

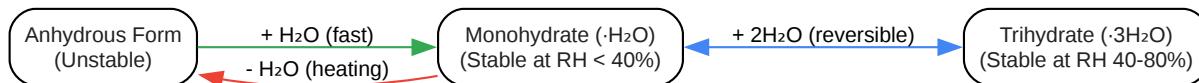
Caption: Chemical structure of the Neocuproine cation.

Physicochemical Properties

The utility of Neocuproine hydrochloride hydrate in various applications is dictated by its physical and chemical characteristics.

Physical Properties Summary

Property	Value	Source(s)
Appearance	White to light yellow or pale greenish crystalline powder.	[1][3][8][10]
Melting Point	~250 °C (with decomposition).	[1][3][7]
UV/Vis λ_{max} (Cu(I) Complex)	454 nm	

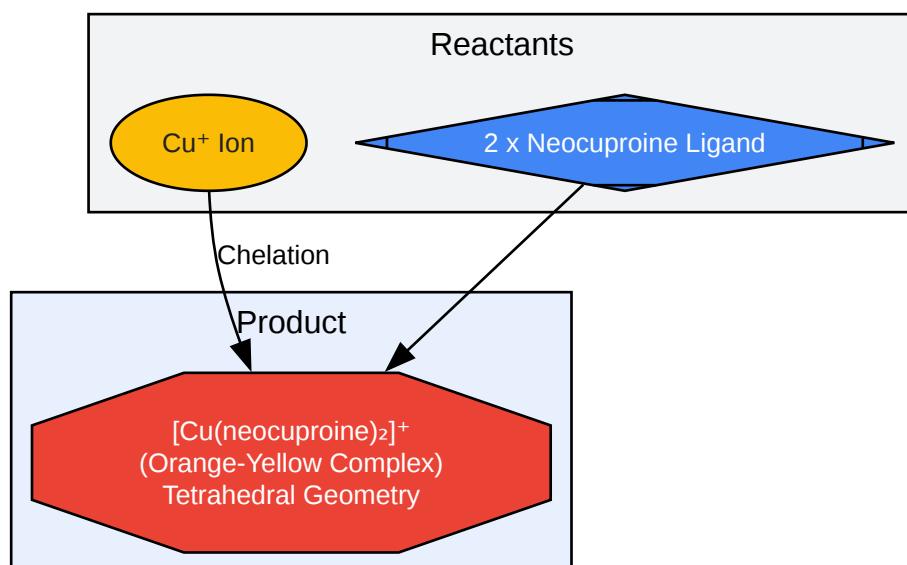

Solubility The hydrochloride hydrate form exhibits significantly improved solubility in aqueous solutions compared to the free base, which is a key advantage for biological and environmental assays.

Solvent	Solubility	Source(s)
Water	25 mg/mL (clear solution)	[1][3]
Methanol	50 mg/mL (clear, colorless to dark yellow solution)	[11][12]
Ethanol	~10 mg/mL	[13]
DMSO	~25 mg/mL	[13]
Dimethylformamide (DMF)	~25 mg/mL	[13]

Hydration States and Stability The stability of neocuproine hydrochloride is critically dependent on environmental moisture and temperature. Research has shown that the compound can exist in an anhydrous form as well as mono- and trihydrate states.[14][15]

- **Anhydrous Form:** The anhydrous salt is unstable under ambient conditions and will readily absorb atmospheric moisture to form the more stable monohydrate.[14][15]
- **Monohydrate ($\cdot \text{H}_2\text{O}$):** This is the most common and stable form under typical laboratory storage conditions (Relative Humidity, RH < 40%).[14]
- **Trihydrate ($\cdot 3\text{H}_2\text{O}$):** At higher relative humidity (RH between ~40% and 80%), the monohydrate can reversibly transform into a trihydrate.[14][15] This transition is an important consideration for gravimetric accuracy and storage.

This moisture-dependent behavior underscores the necessity of storing the compound in a cool, dry place, tightly sealed from atmospheric moisture to ensure consistency in experimental preparations.[6] The compound is also known to be light-sensitive.[16]


[Click to download full resolution via product page](#)

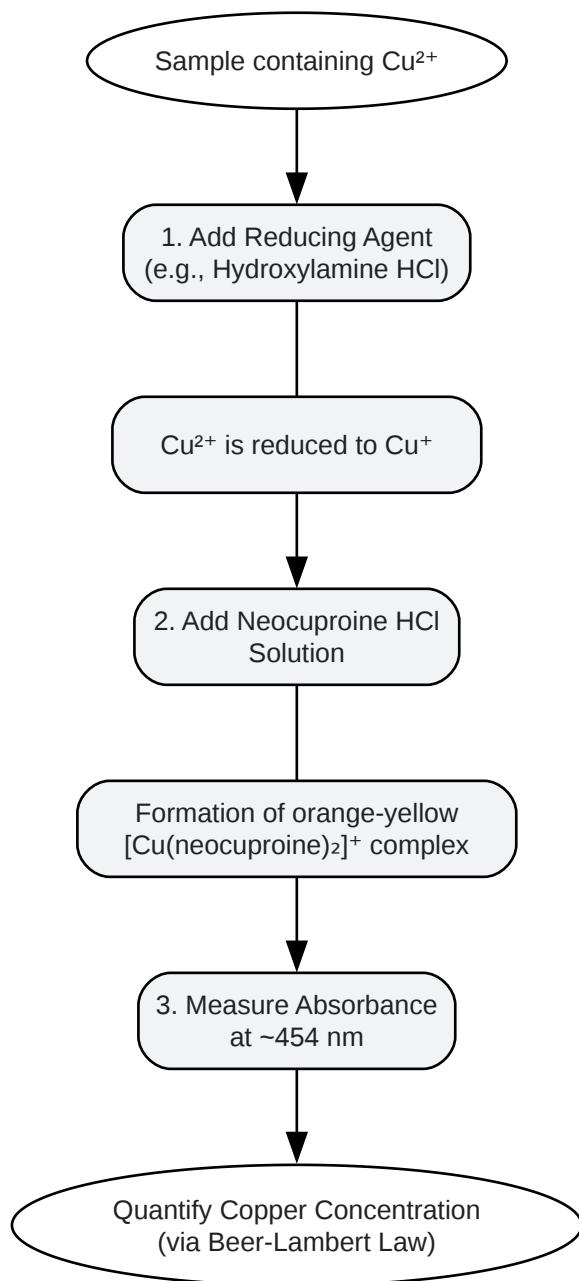
Caption: Interconversion pathways of Neocuproine HCl hydration states.

Core Application: Selective Chelation of Copper(I)

The primary utility of neocuproine lies in its specific interaction with the cuprous (Cu^+) ion. It functions as a bidentate ligand, coordinating with the metal ion through its two nitrogen atoms. The defining feature—the methyl groups at the 2 and 9 positions—creates steric hindrance that prevents the formation of a stable, planar complex with the smaller cupric (Cu^{2+}) ion. However, these groups perfectly accommodate the larger tetrahedral geometry preferred by the Cu^+ ion.

This steric selectivity results in the rapid and quantitative formation of a stable, orange-yellow colored complex, bis(2,9-dimethyl-1,10-phenanthroline)copper(I) or $[\text{Cu}(\text{neocuproine})_2]^+$. The intensity of this color is directly proportional to the concentration of Cu^+ , forming the basis of its widespread use in spectrophotometry.^[6]

[Click to download full resolution via product page](#)


Caption: Chelation of a Copper(I) ion by two Neocuproine ligands.

Key Applications and Experimental Protocols

A. Analytical Chemistry: Spectrophotometric Determination of Copper

This is the most prevalent application of Neocuproine hydrochloride hydrate. The method is highly sensitive and specific for copper and is routinely used in environmental, biological, and industrial quality control settings.[6]

Workflow for Copper Quantification

[Click to download full resolution via product page](#)

Caption: Workflow for the spectrophotometric determination of copper.

Protocol: Determination of Copper in Aqueous Samples

This protocol provides a self-validating system for the accurate measurement of copper.

- Preparation of Reagents:
 - Neocuproine Reagent (0.1% w/v): Dissolve 100 mg of Neocuproine hydrochloride hydrate in 100 mL of ethanol. Store in a dark bottle.
 - Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.
 - Sodium Citrate Buffer (20% w/v): Dissolve 20 g of sodium citrate in 100 mL of deionized water. This acts as a buffering and complexing agent to prevent interference from other ions.
 - Copper Standard Stock Solution (100 ppm): Use a commercially available certified copper standard or prepare by dissolving 0.3929 g of CuSO4·5H2O in 1 L of deionized water.
- Calibration Curve Construction:
 - Prepare a series of standards (e.g., 0, 1, 2, 4, 6, 8 ppm Cu) by diluting the 100 ppm stock solution.
 - To 10 mL of each standard, add 5 mL of the hydroxylamine hydrochloride solution and 10 mL of the sodium citrate buffer. Mix well.
 - Add 10 mL of the neocuproine reagent to each, mix, and allow 5 minutes for full color development.
 - Measure the absorbance of each standard at 454 nm using the 0 ppm standard as the blank.
 - Plot absorbance versus concentration to generate a calibration curve.
- Sample Analysis:
 - Take 10 mL of the unknown sample (dilute if necessary to fall within the calibration range).

- Follow the same procedure as for the standards (addition of hydroxylamine, citrate, and neocuproine).
- Measure the absorbance at 454 nm.
- Determine the copper concentration from the calibration curve.

B. Biochemistry and Drug Development

- Copper Metabolism Studies: Neocuproine is used to measure copper concentrations in biological fluids and tissues, which is vital for research into diseases of copper dysregulation like Wilson's and Menkes diseases.[\[6\]](#)
- Antioxidant Capacity Assays (CUPRAC): The CUPRAC (CUPric Reducing Antioxidant Capacity) assay utilizes neocuproine to detect the reduction of Cu(II) to Cu(I) by antioxidants in a sample. The resulting colored complex is measured to quantify the total antioxidant capacity.[\[1\]](#)
- Probing Oxidative Stress: By selectively chelating the redox-active Cu(I) ion, neocuproine can be used to investigate the role of copper in mediating oxidative damage in cellular and biochemical systems.[\[8\]](#)

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols are mandatory when handling Neocuproine hydrochloride hydrate.

Safety and Hazard Information

Category	Details	Source(s)
GHS Pictogram	GHS07 (Exclamation Mark)	[1] [6]
Signal Word	Warning	[1] [6]
Hazard Statements	H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	[3] [6] [16]
Precautionary Statements	P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[1] [6]

Handling and Storage Recommendations

- Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat.[\[6\]](#) When handling the powder, use a fume hood or ensure adequate ventilation to avoid inhalation.[\[17\]](#)
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[\[18\]](#) Keep away from light and moisture to preserve chemical integrity and prevent shifts in the hydration state.[\[6\]](#)[\[16\]](#) A storage temperature below +30°C is recommended.[\[1\]](#)

Conclusion

Neocuproine hydrochloride hydrate is a highly specific and versatile reagent whose value is anchored in its unique chemical structure and resultant physicochemical properties. Its preferential and strong chelation of copper(I) ions provides a reliable foundation for sensitive analytical methods, particularly for the spectrophotometric quantification of copper. For professionals in research and drug development, its utility extends to the study of copper's role

in biological systems and the assessment of antioxidant capacities. Proper understanding and control of its hydration states, along with strict adherence to safety and handling protocols, are paramount to leveraging its full potential in scientific discovery and application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. NEOCUPROINE HYDROCHLORIDE HYDRATE 98 | 303136-82-5 [chemicalbook.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chembk.com [chembk.com]
- 4. scbt.com [scbt.com]
- 5. CAS 7296-20-0: 1,10-Phenanthroline, 2,9-dimethyl-, hydroch... [cymitquimica.com]
- 6. CAS # 303136-82-5, Neocuproin hydrochloride monohydrate, 2,9-Dimethyl-1,10-phenanthroline monohydrochloride monohydrate - chemBlink [chemblink.com]
- 7. Cas 332360-00-6,NEOCUPROINE HYDROCHLORIDE TRIHYDRATE, 98 % | lookchem [lookchem.com]
- 8. chemimpex.com [chemimpex.com]
- 9. 2,9-Dimethyl-1,10-phenanthroline monohydrochloride hydrate | C14H15ClN2O | CID 2723838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Neocuproine hydrochloride monohydrate_Fine Chemicals_Products_Wuhan Mayue Longteng Technology Development Co., Ltd. [mylt-tech.com]
- 11. ネオクuproイン 水和物 99% | Sigma-Aldrich [sigmaaldrich.com]
- 12. mpbio.com [mpbio.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. New Insights into Solid Form Stability and Hydrate Formation: o-Phenanthroline HCl and Neocuproine HCl [mdpi.com]
- 15. New Insights into Solid Form Stability and Hydrate Formation: o-Phenanthroline HCl and Neocuproine HCl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. cdhfinechemical.com [cdhfinechemical.com]
- 17. lobachemie.com [lobachemie.com]
- 18. westliberty.edu [westliberty.edu]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to Neocuproine Hydrochloride Hydrate: Properties, Applications, and Methodologies]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2933632#chemical-and-physical-properties-of-neocuproine-hydrochloride-hydrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com